2-(2-硝基乙烯基)噻吩

概述

描述

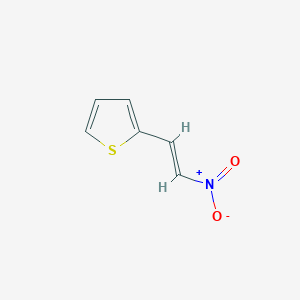

2-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S . It appears as yellow crystals . This compound has a wide range of applications in organic synthesis and materials science .

Synthesis Analysis

2-(2-Nitrovinyl)thiophene is prepared mainly by chemical synthesis methods . A common method involves subjecting a suitable thiol and a diacetate compound to an ester drop test reaction, followed by condensation and oxidation steps .Molecular Structure Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl)thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated .Chemical Reactions Analysis

The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound . Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations had been additionally done with the same level of basis set .Physical And Chemical Properties Analysis

2-(2-Nitrovinyl)thiophene has a melting point of 76-77°C and a molecular weight of 153.18g/mol .科学研究应用

合成与催化

2-(2-硝基乙烯基)噻吩已经在最佳条件下使用安藤催化剂合成,获得了高达95.91%的收率。这个过程涉及特定条件,如催化剂负载量、温度和反应时间 (Zhou Ru-jin, 2007)。此外,该分子已被用于在离子液体中与醛和酮进行Michael加成反应,显示出基于供体和受体分子类型的不同反应性和选择性 (Peter Kotrusz等,2004)。

材料科学与光伏

2-(2-硝基乙烯基)噻吩在材料科学中具有应用,特别是在修饰碳纳米管以用于有机光伏电池中。噻吩衍生物已被共价连接到单壁碳纳米管上,增强了它们在光伏电池中的溶解性、分散性和整体性能 (M. Stylianakis et al., 2010)。

有机化学与分子工程

该分子在有机化学中发挥作用,如在3-硝基-2-取代噻吩的简便合成中所见。这个过程涉及串联Michael-分子内Henry反应,表明该分子在合成化学中的潜力 (Cornelius J O' Connor et al., 2010)。它还用于聚噻吩的后功能化,使得能够研究材料的光学性质上的电子和立体效应,这对于电子学和光子学中先进材料的发展至关重要 (Yuning Li et al., 2002)。

晶体工程与磁性材料

2-(2-硝基乙烯基)噻吩衍生物已被用于晶体工程中合成镉配位聚合物。这些聚合物的结构多样性和光致发光性质表明在材料科学和光电子学中有潜在应用 (L. Xue et al., 2015)。此外,已合成和表征了噻吩基取代的硝基亚氮氧自由基及其铜(II)配合物,为基于分子的磁性材料铺平了道路 (Kai Jiang et al., 2008)。

作用机制

Target of Action

It has been suggested that the compound may have biologically active properties based on its global reactivity

Mode of Action

The mode of action of 2-(2-Nitrovinyl)thiophene involves a charge transfer within the compound, as affirmed by the observed HOMO and LUMO energy gaps

Biochemical Pathways

The compound’s global reactivity descriptors suggest potential involvement in various biochemical processes .

Result of Action

The compound’s global reactivity suggests potential biological activity .

安全和危害

未来方向

These properties suggest that the title compound is an exquisite candidate for organic solar cells . It can be used to prepare organic light-emitting diodes (OLEDs), as electron acceptor and auxiliary materials in organic solar cells, and as materials for photosensors and organic field-effect transistors .

属性

IUPAC Name |

2-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPOWFFIBWOQRK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878872 | |

| Record name | 2-(B-NITROVINYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrovinyl)thiophene | |

CAS RN |

874-84-0, 34312-77-1 | |

| Record name | Thiophene, 2-(2-nitrovinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(B-NITROVINYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-nitrovinyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-(2-Nitrovinyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(2-Nitrovinyl)thiophene useful in organic synthesis?

A1: 2-(2-Nitrovinyl)thiophene acts as a dienophile in Diels-Alder reactions. This allows it to react with dienes, such as 3-styrylchromones, under microwave irradiation. This reaction is particularly interesting as it can proceed with in-situ oxidation or subsequent oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to yield xanthone derivatives. [] This synthetic route highlights the potential of 2-(2-Nitrovinyl)thiophene to construct complex heterocyclic compounds with potential biological relevance.

Q2: Has the structure of 2-(2-Nitrovinyl)thiophene been studied using spectroscopic techniques?

A2: Yes, the structure of 2-(2-Nitrovinyl)thiophene and its substituted derivatives have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1H and 13C NMR spectral data have been reported, providing valuable information about the electronic environment and bonding within the molecule. [] Interestingly, researchers found that the chemical shifts observed in the 13C NMR spectra of these compounds follow an additivity rule established for simpler substituted thiophenes. This finding simplifies the spectral analysis and prediction of chemical shifts for a range of similar compounds. []

Q3: Are there any studies exploring the potential applications of 2-(2-Nitrovinyl)thiophene in materials science?

A3: While the provided research doesn't directly explore materials science applications, one study utilizes 2-(2-Nitrovinyl)thiophene as a building block for synthesizing N-aryl-β-enaminones. [] Some of these synthesized compounds exhibit piezochromic properties, meaning they change color upon the application of mechanical pressure. This property makes them potentially useful in pressure sensors, memory devices, and security inks. []

Q4: Is 2-(2-Nitrovinyl)thiophene employed in any biocatalytic processes?

A4: Interestingly, 2-(2-Nitrovinyl)thiophene has been used as a model substrate for studying the enzyme pentaerythritol tetranitrate reductase in a miniaturized bioreactor. [] This research demonstrated the feasibility of using this enzyme for the biocatalytic reduction of 2-(2-Nitrovinyl)thiophene, highlighting its potential in biotransformation reactions.

Q5: Are there computational studies investigating the properties of 2-(2-Nitrovinyl)thiophene?

A5: Yes, at least one study employed computational methods to investigate the molecular structure and properties of 2-(2-Nitrovinyl)thiophene. [] Researchers utilized frontier molecular orbital analysis and global reactivity descriptors to gain insights into the reactivity and potential applications of this compound, particularly in the context of anti-corrosion and dye-sensitized solar cell (DSSC) applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。